An In-Depth Technical Guide to 3-Chloro-5-methoxyaniline (CAS No. 10272-06-7)
An In-Depth Technical Guide to 3-Chloro-5-methoxyaniline (CAS No. 10272-06-7)
Introduction: A Strategic Building Block in Modern Synthesis
3-Chloro-5-methoxyaniline is a halogenated aniline derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an electron-donating methoxy group and an electron-withdrawing chloro group meta to the reactive amine—creates a distinct electronic and steric environment. This configuration not only influences its reactivity but also makes it a valuable synthon for constructing molecular architectures with specific properties required in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.
Physicochemical and Structural Properties
The fundamental properties of 3-Chloro-5-methoxyaniline are summarized below. These characteristics are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference(s) |
| CAS Number | 10272-06-7 | [2][3] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.60 g/mol | [4] |
| IUPAC Name | 3-chloro-5-methoxybenzenamine | [4] |
| Appearance | Solid | [5] |
| Melting Point | 33 °C | [6] |
| Boiling Point | 280.3 °C (Predicted) | [4] |
| Density | 1.234 g/cm³ (Predicted) | [7] |
| Solubility | Slightly soluble in chloroform. The hydrochloride salt is more water-soluble. | [4][7] |
| InChI Key | XLAVBRTYEPFKSD-UHFFFAOYSA-N | [3] |
Synthesis Strategies: Pathways to a Versatile Intermediate
The regioselective synthesis of 3-Chloro-5-methoxyaniline is critical to avoid isomeric impurities. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. Two primary, field-proven strategies are outlined below.
Strategy 1: Regioselective Chlorination of m-Anisidine Derivative
This approach leverages the directing effects of the substituents on an aniline precursor. The methoxy group is a meta-director, which facilitates the selective introduction of the chlorine atom at the desired position.[4] A common and effective method involves the use of thionyl chloride (SOCl₂).
Caption: Workflow for regioselective chlorination.
Experimental Protocol:
-
Dissolution: Dissolve 5-methoxyaniline in a suitable anhydrous solvent, such as dichloromethane, in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. Maintaining a low temperature (<10 °C) is crucial to minimize the formation of polysubstituted byproducts.[4]
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. The steric hindrance from the methoxy group helps suppress ortho-chlorination.[4]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure 3-Chloro-5-methoxyaniline.
Strategy 2: Copper-Catalyzed Amination
An alternative route involves the formation of the C-N bond as a key step, starting from a pre-functionalized aryl halide. This method is particularly useful when the corresponding aryl iodide is accessible and avoids the direct handling of potentially harsh chlorinating agents on an aniline ring.
Caption: Workflow for copper-catalyzed amination.
This method leverages the mild reactivity of aryl iodides and avoids high-pressure conditions, offering a practical alternative for specific synthetic contexts.[4]
Chemical Reactivity and Synthetic Applications
The utility of 3-Chloro-5-methoxyaniline stems from the distinct reactivity of its three functional components: the nucleophilic amino group, the aromatic ring susceptible to electrophilic substitution, and the chloro group which can participate in cross-coupling reactions.
Reactions of the Amino Group
-
Diazotization: The primary amine can be readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is a versatile precursor for a wide range of functional groups via Sandmeyer-type reactions (e.g., substitution with -OH, -CN, -Br, -I) or can be used in azo-coupling reactions to synthesize dyes.[8][9]
-
Amidation and Reductive Amination: The amine serves as a potent nucleophile for acylation with acid chlorides or anhydrides to form amides. It can also undergo reductive amination with aldehydes and ketones to yield secondary amines, a common strategy in pharmaceutical synthesis.[1]
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The chloro-substituent, while generally less reactive than bromo or iodo groups, can participate in C-N bond-forming reactions. The Buchwald-Hartwig amination is a powerful method for coupling aryl halides with amines.[7][10] For challenging substrates like 3-Chloro-5-methoxyaniline, successful coupling typically requires sophisticated catalyst systems with bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the palladium catalyst to the strong C-Cl bond.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications as a Synthetic Intermediate
The unique electronic properties and versatile reactivity of 3-Chloro-5-methoxyaniline make it an important intermediate in several industries:
-
Pharmaceuticals: It serves as a key building block for synthesizing complex aromatic amines and heterocyclic compounds.[12][13] Its structure is relevant for molecules targeting the central nervous system.[1] The compound has also been noted for its inhibitory effects on cytochrome P450 enzymes, a property of interest in drug metabolism studies.[4]
-
Agrochemicals: The reactive amine and chloro-substituent are leveraged in the production of herbicides and fungicides.[14] For instance, substituted picolinic acids, a class of auxin herbicides, have been synthesized from related chloro-aniline structures.[15]
-
Dyes and Pigments: The aniline moiety allows for its use in the manufacturing of azo dyes through diazotization and coupling reactions.[4]
Spectral Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the methoxy group protons, and the amine protons. The aromatic protons would typically appear in the 6.7-7.2 ppm range.[4] The methoxy group (-OCH₃) would present as a sharp singlet around 3.8 ppm. The amine (-NH₂) protons would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group would be significantly downfield, as would the carbon attached to the chlorine atom.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C-O stretching for the methoxy ether (around 1250 cm⁻¹), and C-Cl stretching (in the 600-800 cm⁻¹ range).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 157. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would also be observed.
Safety, Handling, and Storage
3-Chloro-5-methoxyaniline is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS07 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | GHS07 |
| Skin Irritation | Causes skin irritation. | GHS07 |
| Eye Irritation | Causes serious eye irritation. | GHS07 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | GHS07 |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]
-
Avoid breathing dust, mist, or vapors. If ventilation is inadequate, use a NIOSH-approved respirator.[1]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C.[7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Conclusion
3-Chloro-5-methoxyaniline is a strategically important chemical intermediate whose value is derived from its unique trifunctional nature. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity profile is essential for its effective and safe utilization. As a building block in the development of novel pharmaceuticals, advanced agrochemicals, and functional materials, it will continue to be a compound of significant interest to the scientific research community.
References
A numbered list of all sources cited in the guide.
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- Benchchem.
- Santa Cruz Biotechnology. 3-Chloro-5-methoxyaniline | CAS 10272-06-7.
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- Google Patents.
- PMC - NIH. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
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